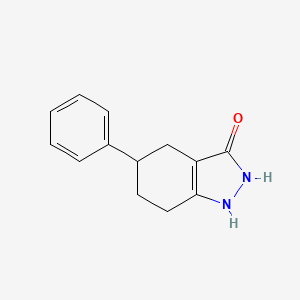
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
Overview
Description
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c16-13-11-8-10 (6-7-12 (11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H2,14,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 214.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole derivatives have also been found to exhibit antimicrobial activities. They have shown moderate-to-high activity against various strains of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Anti-HIV Agents
Indazole has been found to have potential anti-HIV properties . This suggests that derivatives of indazole, such as “5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol”, could potentially be explored for their anti-HIV properties.
Anticancer Agents
Indazole derivatives have shown potential as anticancer agents . This suggests that “5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol” could potentially be explored for its anticancer properties.
Hypoglycemic Agents
Indazole derivatives have been found to have hypoglycemic properties . This suggests that “5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol” could potentially be explored for its hypoglycemic properties.
Antiprotozoal Agents
Indazole derivatives have been found to have antiprotozoal properties . This suggests that “5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol” could potentially be explored for its antiprotozoal properties.
Future Directions
The medicinal properties of indazole derivatives, including 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, need to be explored further for the treatment of various pathological conditions . The development of synthetic approaches and the study of their biological activities are areas of ongoing research .
properties
IUPAC Name |
5-phenyl-1,2,4,5,6,7-hexahydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-8-10(6-7-12(11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCKRIEQALKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



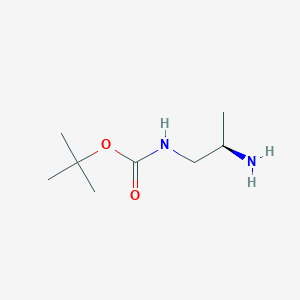
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1463909.png)
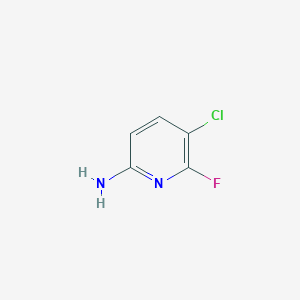
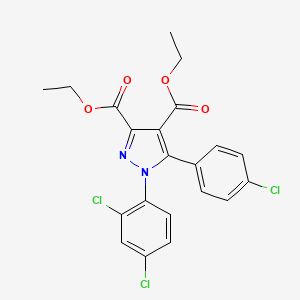
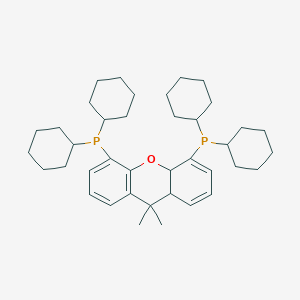
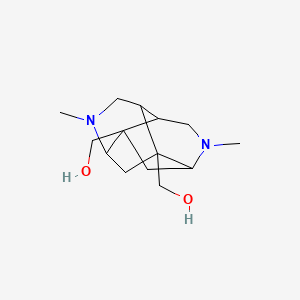
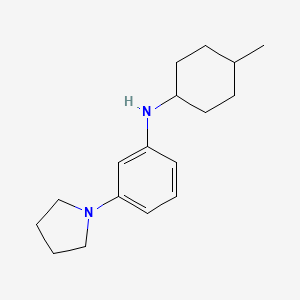
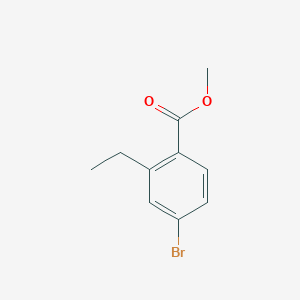
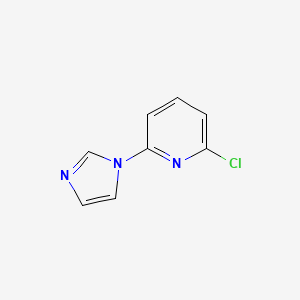
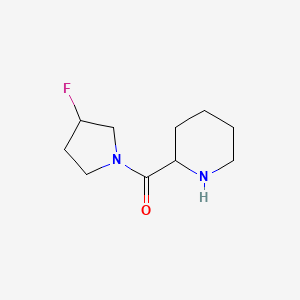
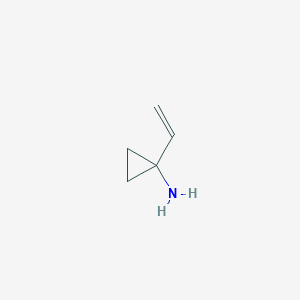
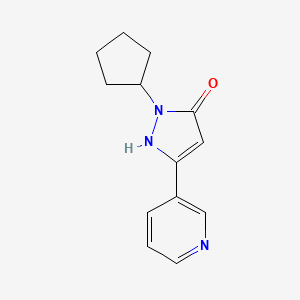
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)
